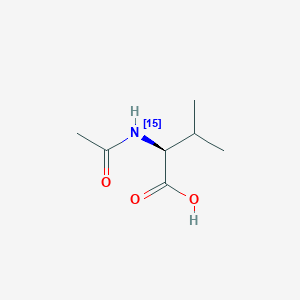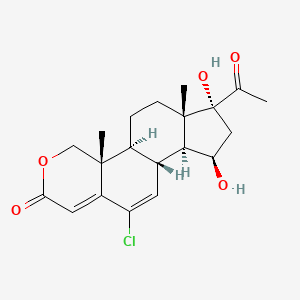
Ludaterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ludaterone is a synthetic antiandrogen compound known for its potent antiandrogenic activity. It is primarily used in the treatment of conditions related to androgen excess, such as benign prostatic hyperplasia. This compound functions by modulating androgen receptors, thereby inhibiting the effects of androgens in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ludaterone involves multiple steps, starting from a steroidal precursor. The process includes oxidation, reduction, and substitution reactions to introduce the necessary functional groups. Specific details on the synthetic routes and reaction conditions are proprietary and often patented by pharmaceutical companies .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ludaterone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific sites.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles
Major Products: The major products formed from these reactions are intermediates that lead to the final active compound, this compound .
Scientific Research Applications
Ludaterone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antiandrogenic activity and receptor binding.
Biology: Investigated for its effects on cellular processes related to androgen signaling.
Medicine: Explored for its therapeutic potential in treating androgen-related disorders.
Industry: Utilized in the development of new pharmaceuticals targeting androgen receptors .
Mechanism of Action
Ludaterone exerts its effects by binding to androgen receptors, thereby blocking the action of androgens. This inhibition prevents the activation of androgen-responsive genes, leading to a decrease in androgenic effects. The molecular targets include androgen receptors, and the pathways involved are those related to androgen signaling .
Comparison with Similar Compounds
Flutamide: Another antiandrogen used in the treatment of prostate cancer.
Bicalutamide: A non-steroidal antiandrogen with similar applications.
Enzalutamide: A newer antiandrogen with higher potency and efficacy
Uniqueness of Ludaterone: this compound is unique due to its specific binding affinity and potency as an antiandrogen. It offers a distinct profile in terms of efficacy and side effects compared to other similar compounds .
Properties
CAS No. |
124548-08-9 |
|---|---|
Molecular Formula |
C20H25ClO5 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one |
InChI |
InChI=1S/C20H25ClO5/c1-10(22)20(25)8-15(23)17-11-6-14(21)13-7-16(24)26-9-18(13,2)12(11)4-5-19(17,20)3/h6-7,11-12,15,17,23,25H,4-5,8-9H2,1-3H3/t11-,12+,15-,17-,18-,19+,20+/m1/s1 |
InChI Key |
ZHSNBOJOKRJMQY-BVJLIMHSSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O)O |
Canonical SMILES |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
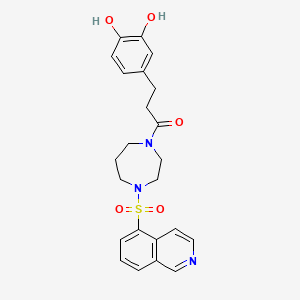


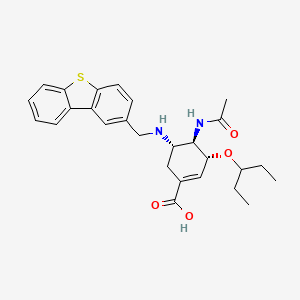

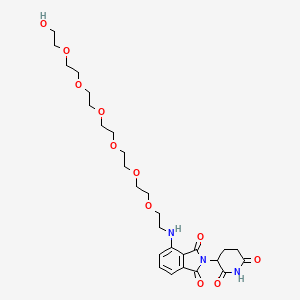
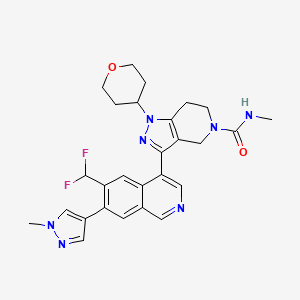

![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
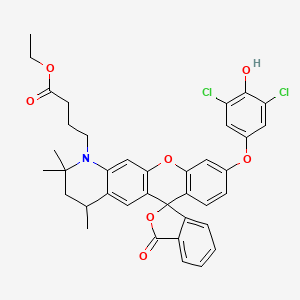
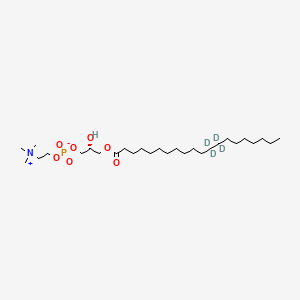
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
